molecular formula C21H21ClN4O2 B2957947 8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide CAS No. 2034531-89-8

8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide

Cat. No. B2957947
CAS RN: 2034531-89-8
M. Wt: 396.88
InChI Key: UJSIDMWKULBDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the potential of such compounds in therapeutic applications. The research highlights the structural activity relationship (SAR) and the potential for cytotoxic and enzyme inhibition activities (Rahmouni et al., 2016).

Chemical Synthesis Techniques

  • Autorecycling oxidation of alcohols catalyzed by pyridodipyrimidines as an NAD(P)+ model has been reported, illustrating the use of these compounds in redox chemistry and their stability and efficiency as catalysts (Yoneda et al., 1981).

Potential Therapeutic Applications

  • The synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for antifungal activities were explored, suggesting the usefulness of such compounds in developing new antifungal agents. This study underscores the importance of structural modifications to enhance biological activities (Konno et al., 1989).

Molecular Modification for Enhanced Properties

  • Research on the methylation of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules aimed to enhance their analgesic properties, indicating the potential of molecular modifications to optimize biological effects (Ukrainets et al., 2015).

Antimicrobial and Anti-Inflammatory Activities

  • The development of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids was investigated for their anti-inflammatory and anti-cancer activities. Such studies highlight the broad spectrum of therapeutic applications for pyrimidine derivatives (Kaping et al., 2020).

properties

IUPAC Name

13-chloro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-16-8-9-19-24-18-10-12-25(14-17(18)20(27)26(19)13-16)21(28)23-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSIDMWKULBDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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